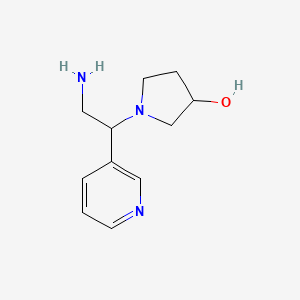
1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring, a pyridine ring, and an amino groupThe presence of both pyrrolidine and pyridine rings makes it a versatile scaffold for the development of biologically active molecules .
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of pyrrolidine-2-carbaldehyde followed by subsequent reactions can lead to the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group and the pyridine ring can participate in substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The amino group and pyridine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include pyrrolidin-2-one and pyrrolidin-2,5-diones, which also feature the pyrrolidine ring but differ in their functional groups and overall structure. Compared to these compounds, 1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol offers unique properties due to the presence of the pyridine ring and amino group, which can enhance its biological activity and versatility in chemical synthesis .
Eigenschaften
Molekularformel |
C11H17N3O |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(2-amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H17N3O/c12-6-11(9-2-1-4-13-7-9)14-5-3-10(15)8-14/h1-2,4,7,10-11,15H,3,5-6,8,12H2 |
InChI-Schlüssel |
USOBDRAFNZIPFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1O)C(CN)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


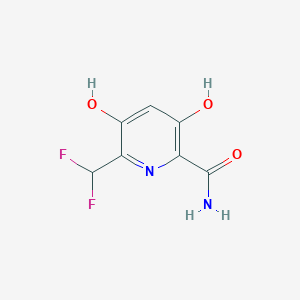
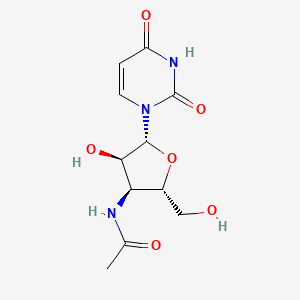
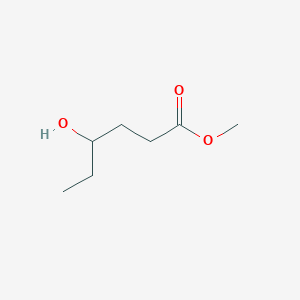


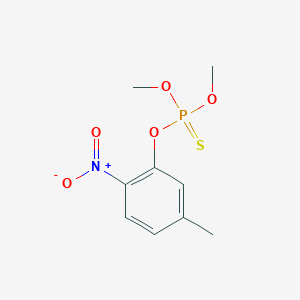

![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)
![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)

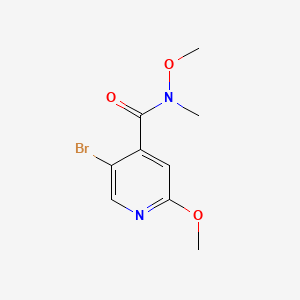
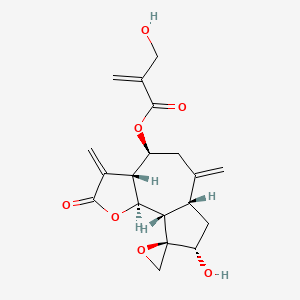
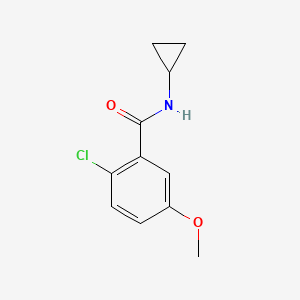
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
